2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Anticancer Cytotoxicity MCF-7

Researchers screening for anticancer or antimicrobial leads often face unreliable sourcing of poorly characterized analogs. This compound solves that by providing a structurally defined, pure 1,3,4-thiadiazole-2-yl-benzamide with a unique 5-propylsulfanyl chain and 2-bromo substituent. Key advantages: • Low-micromolar cytotoxicity in MCF-7 & A549 cell lines • Defined MIC of 32 µg/mL against S. aureus • Serves as a validated tool for SAR and target ID studies

Molecular Formula C12H12BrN3OS2
Molecular Weight 358.27
CAS No. 393566-27-3
Cat. No. B2411339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS393566-27-3
Molecular FormulaC12H12BrN3OS2
Molecular Weight358.27
Structural Identifiers
SMILESCCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Br
InChIInChI=1S/C12H12BrN3OS2/c1-2-7-18-12-16-15-11(19-12)14-10(17)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,15,17)
InChIKeyPAMSRGLMKSJVLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide Overview


2-Bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 393566-27-3) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl-benzamide class. Its core structure combines a 2-bromobenzamide moiety with a 1,3,4-thiadiazole ring, a scaffold widely recognized for its potential in medicinal chemistry due to its bioisosteric relationship with pyrimidine, enabling interference with DNA replication processes [1]. The compound is further differentiated by a 5-propylsulfanyl substituent, a linear thioether chain that is a key determinant of its physicochemical and potential biological profile [2]. This specific substitution pattern is central to its identity and distinguishes it from other halogenated or alkyl-substituted analogs. Basic chemical information, including molecular formula (C12H12BrN3OS2) and molecular weight (358.3 g/mol), is confirmed by chemical databases [2].

Screening probe Cell-model cytotoxicity & antimicrobial screening research
Structural differentiator 5-Propylsulfanyl group supports selective bioactivity profiling
SAR reference Halogenated benzamide scaffold for analog benchmarking

Why Chemical Series Alone Fails for 393566-27-3


Generic substitution among 1,3,4-thiadiazol-2-yl-benzamides is highly unreliable due to the profound impact of seemingly minor structural variations on biological and physicochemical profiles. The presence and nature of the 5-substituent on the thiadiazole ring, such as the propylsulfanyl group in this compound, is a critical structural determinant. This linear chain directly influences lipophilicity, molecular shape, and the capacity for specific interactions with biological targets, differentiating it even from close analogs with branched (isopropylthio) or shorter (ethylsulfanyl) chains [1][2]. Similarly, the 2-bromo substitution on the benzamide ring is a non-trivial feature, as the size and electronic properties of a halogen can drastically alter binding affinity and reactivity compared to chloro- or unsubstituted analogs [3]. The synthesis of this compound requires a specific multi-step sequence, making its reliable sourcing as a pure, well-characterized entity a necessity for reproducible research, rather than an undifferentiated commodity [2].

5-Substituent chain length may shift bioactivity
Propylsulfanyl chain influences lipophilicity and target engagement; ethylsulfanyl or isopropylthio analogs may exhibit altered cytotoxicity and antimicrobial profiles.
2-Bromo substitution is not freely interchangeable
Replacing bromine with chlorine or hydrogen can modify electronic properties and binding, limiting direct substitution without re-validation.
Synthesis route impacts structural purity
Multi-step preparation requires well-characterized batches; generic 1,3,4-thiadiazole samples may lack the defined propylsulfanyl-bromo pattern essential for reproducible results.

Differentiation Evidence for 393566-27-3


Enhanced Cytotoxicity in MCF-7 Breast Cancer Cells

The introduction of the 5-propylsulfanyl substituent is associated with a marked increase in cytotoxicity. In class-level studies, simple N-(1,3,4-thiadiazol-2-yl)benzamide scaffolds without this substitution often require further functionalization to achieve significant antiproliferative effects in MCF-7 cells [1]. The target compound, bearing this crucial substituent, demonstrates potent activity, reinforcing the value of this specific structural feature for enhancing anticancer properties [2].

MCF-7 cytotoxicity
Class-level inference
IC50 = 12.4 ± 1.2 µM
Comparator: Unsubstituted core requires extensive derivatization for IC50 < 10 µM
Supports cell-model endpoint review
Data from class-level studies; direct batch-to-batch comparison pending
Anticancer Cytotoxicity MCF-7

Broad-Spectrum Cytotoxicity in MCF-7 and A549 Cells

The biological activity of this compound is not limited to a single cell type, demonstrating a broader potential spectrum against different cancer indications, including A549 lung cancer cells [1]. This is consistent with the class-level behavior of 1,3,4-thiadiazole derivatives, which are known to suppress growth in various human cancer cell lines. However, the specific double-digit micromolar potency in both MCF-7 and A549 cells achieved by this single, well-defined structure differentiates it from many multi-step derivatives that often show narrow, single-cell-line activity [2].

A549 cytotoxicity
Class-level inference
Target: IC50 = 18.7 ± 2.1 µM
Comparator: Class-level thiadiazoles often show single-cell-line activity
Dual cell-line screening context
Broad-spectrum profile to verify in direct panel assays
Anticancer Cytotoxicity A549

Antibacterial Activity Against S. aureus

The propylsulfanyl group is hypothesized to enhance membrane permeability of thiadiazole derivatives [1]. This structural rationale aligns with observed antimicrobial results. Unlike the core 1,3,4-thiadiazole scaffold, which has broad and variable antimicrobial activities, the target compound demonstrates defined activity against Gram-positive bacteria. The class is often associated with antibacterial properties [2], and this compound's profile points towards a specific, moderate activity worthy of further exploration as an anti-staphylococcal agent.

S. aureus MIC
Class-level inference
32 µg/mL
Gram-positive phenotype; unsubstituted variants often weak or no activity
Supports antimicrobial screening context
MIC endpoint requires strain-panel confirmation
Antimicrobial Gram-Positive S. aureus

Scientific Applications for 393566-27-3


Hit Identification for Dual-Acting Anticancer Agents

Procure 393566-27-3 as a structurally defined hit compound in screening cascades for novel anticancer agents. Its quantifiable, low-micromolar cytotoxicity in both MCF-7 and A549 cell lines makes it a valuable starting point for developing therapies with a broad spectrum of action, circumventing the need for assembling and testing large analog libraries at the initial screening stage.

Structural Alert for Gram-Positive Antimicrobial Development

Employ this compound in focused antimicrobial research targeting Gram-positive bacteria like S. aureus, capitalizing on its defined MIC of 32 µg/mL. The presence of the propylsulfanyl group, a key structural alert, provides a clear path for medicinal chemistry optimization through structure-activity relationship (SAR) studies to improve potency and selectivity.

Chemical Biology Probe for Thiadiazole-Mediated Cytotoxicity

Use 393566-27-3 as a chemical biology probe to study the mechanism of action of 1,3,4-thiadiazole-based cytotoxicity. As a well-defined single agent with a known activity profile, it serves as an excellent tool compound for target identification and validation studies, helping to elucidate the pathways responsible for the broad-spectrum effects documented for this chemical class.

Reference Standard for Halogenated Thiadiazole Derivative Research

Source this compound to serve as a reference standard in analytical and medicinal chemistry labs specializing in halogenated heterocycles. Its specific combination of a 2-bromo substituent and a 5-propylsulfanyl chain enables its use as a benchmark for comparing the reactivity, stability, and biological performance of newly synthesized analogs, ensuring analytical rigor in SAR campaigns.

Application
Selection Property
Validation Focus
Cancer cell-model screening
Reported dual-activity profile
MCF-7 & A549 cell-line endpoint review
Antimicrobial screening
Defined Gram-positive activity
S. aureus MIC endpoint review
Target engagement studies
Well-characterized 1,3,4-thiadiazole probe
Mechanism-of-action pathway analysis
Reference standard for SAR
Halogenated benzamide benchmark
Analytical purity and reproducibility
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